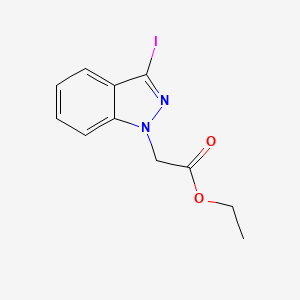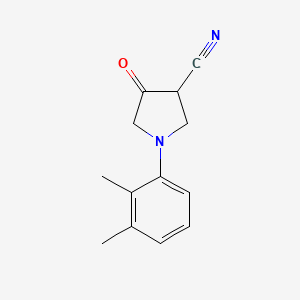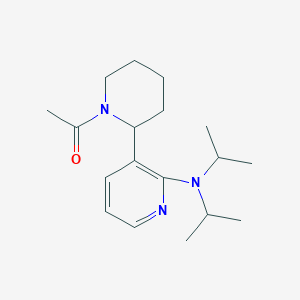![molecular formula C8H5BrFNO2 B11805701 5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11805701.png)
5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains bromine, fluorine, and a benzo[d]oxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base, followed by cyclization to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-7-fluorobenzo[d]oxazol-2-amine
- 5-Bromo-7-fluoro-2-methylbenzo[d]oxazole
Uniqueness
5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Propiedades
Fórmula molecular |
C8H5BrFNO2 |
|---|---|
Peso molecular |
246.03 g/mol |
Nombre IUPAC |
5-bromo-7-fluoro-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H5BrFNO2/c1-11-6-3-4(9)2-5(10)7(6)13-8(11)12/h2-3H,1H3 |
Clave InChI |
UHSVJBALNSIQMF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=CC(=C2)Br)F)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11805685.png)






